molecular formula C17H11N B14478326 2-(Naphthalen-1-yl)benzonitrile CAS No. 66252-14-0

2-(Naphthalen-1-yl)benzonitrile

Cat. No.: B14478326
CAS No.: 66252-14-0
M. Wt: 229.27 g/mol
InChI Key: CWVONUMJRUZWAX-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It consists of a naphthalene ring fused to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)benzonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . Another method includes the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of pyrrolidine, followed by purification through recrystallization from dichloromethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(Naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)benzonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2-(Naphthalen-1-yl)benzonitrile can be compared with other similar compounds to highlight its uniqueness:

  • Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
  • 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
  • 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)

These compounds share structural similarities but differ in their functional groups and specific applications. For example, MDN, DDN, and HDN are studied for their corrosion inhibitory properties, while this compound is more focused on its applications in organic synthesis and materials science .

Properties

CAS No.

66252-14-0

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

2-naphthalen-1-ylbenzonitrile

InChI

InChI=1S/C17H11N/c18-12-14-7-2-4-10-16(14)17-11-5-8-13-6-1-3-9-15(13)17/h1-11H

InChI Key

CWVONUMJRUZWAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C#N

Origin of Product

United States

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